1-Phenyl-2-(3,4,5-trimethoxyphenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(3,4,5-trimethoxyphenyl)ethane-1,2-dione is an organic compound characterized by the presence of a phenyl group and a trimethoxyphenyl group attached to an ethanedione backbone. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(3,4,5-trimethoxyphenyl)ethane-1,2-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with phenylacetic acid under acidic conditions. The reaction proceeds through a condensation mechanism, followed by oxidation to yield the desired ethanedione compound. Common reagents used in this synthesis include sulfuric acid and potassium permanganate.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(3,4,5-trimethoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and trimethoxyphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Phenyl-2-(3,4,5-trimethoxyphenyl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division. This mechanism is particularly relevant in its anti-cancer activity, where it induces apoptosis in cancer cells. The molecular targets include tubulin and associated proteins involved in the microtubule assembly pathway.
Comparison with Similar Compounds
Colchicine: Another tubulin inhibitor with a similar mechanism of action.
Podophyllotoxin: Shares the trimethoxyphenyl group and exhibits anti-cancer properties.
Combretastatin: A potent microtubule targeting agent with structural similarities.
Uniqueness: 1-Phenyl-2-(3,4,5-trimethoxyphenyl)ethane-1,2-dione is unique due to its specific substitution pattern on the phenyl and trimethoxyphenyl rings, which enhances its binding affinity to tubulin and increases its efficacy as an anti-cancer agent.
Properties
CAS No. |
109248-36-4 |
---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
1-phenyl-2-(3,4,5-trimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C17H16O5/c1-20-13-9-12(10-14(21-2)17(13)22-3)16(19)15(18)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
RVWFWQXFUXJPID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.